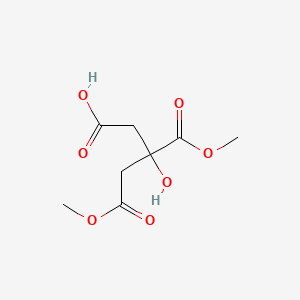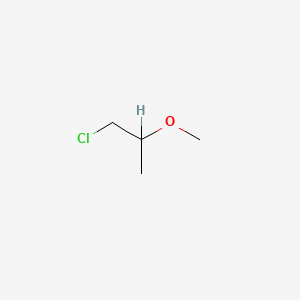
2-Hydroxy-n-(2-methylpropyl)propanamide
Vue d'ensemble
Description
“2-Hydroxy-n-(2-methylpropyl)propanamide” is a chemical compound with the CAS Number: 5422-36-6 . It has a molecular weight of 145.2 and is also known by the IUPAC name 2-hydroxy-N-isobutylpropanamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO2/c1-5(2)4-8-7(10)6(3)9/h5-6,9H,4H2,1-3H3,(H,8,10) . It contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Research has identified compounds with structures similar to 2-Hydroxy-n-(2-methylpropyl)propanamide that exhibit significant antimicrobial and antioxidant activities. For instance, secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach have shown potent antifungal and antibacterial properties, as well as strong antioxidant activities. These metabolites, including ceramide derivatives and α-pyridone, have demonstrated inhibition against various pathogens and displayed cytotoxicity against cancer cell lines, suggesting potential applications in developing antimicrobial and anticancer agents (Jian Xiao et al., 2014).
Drug Delivery Systems
The applications of hydroxypropyl methylcellulose (HPMC) in controlled release tablets highlight the importance of polymer-based drug delivery systems. Studies have focused on optimizing drug release kinetics using HPMC, indicating the potential of using chemically related compounds in formulating controlled release pharmaceuticals. For example, research on HPMC-based hydrogels for drug delivery demonstrates the feasibility of developing pH-responsive carriers that can enhance the efficacy and safety of drug therapies (E. Moussa et al., 2019).
Chemical Analysis and Stability Studies
The mass spectral behavior of compounds related to this compound, such as 2-[acyl(alkyl)amino]oxazoles, has been characterized, providing insights into the chemical stability and analytical detection of similar compounds. These studies are crucial for understanding the chemical properties and potential degradation pathways of pharmaceutical ingredients, aiding in the development of more stable and effective drug formulations (D. B. Mallen et al., 1979).
Pharmacokinetics and Metabolism
Investigations into the pharmacokinetics and metabolism of pharmaceutical agents, such as the direct renin inhibitor Aliskiren, provide a framework for understanding how compounds with similar structural features, including this compound, are absorbed, distributed, metabolized, and excreted in the body. These studies contribute to the optimization of dosage forms and therapeutic regimens, ensuring drug safety and efficacy (F. Waldmeier et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxy-N-(2-methylpropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-8-7(10)6(3)9/h5-6,9H,4H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRGKOBGBAFIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5422-36-6 | |
| Record name | NSC11072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1656705.png)
![N-benzyl-N'-[(E)-(2-chlorophenyl)methylideneamino]oxamide](/img/structure/B1656709.png)

![4-[(E)-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B1656712.png)
![1-[(E)-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]naphthalen-2-ol](/img/structure/B1656713.png)
![2-{[(E)-(2-chlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B1656714.png)
![2-hydroxy-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide](/img/structure/B1656715.png)
![Ethyl 3-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B1656717.png)
![7-(4-Fluorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1656718.png)

![2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1656722.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1656724.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B1656725.png)
